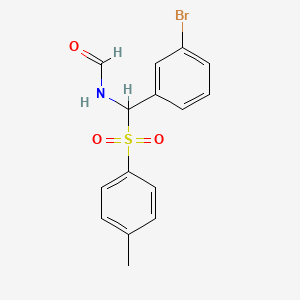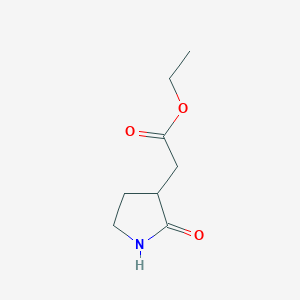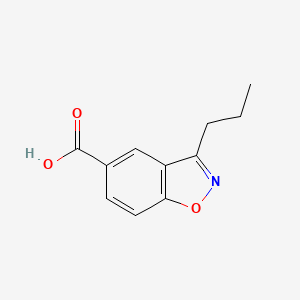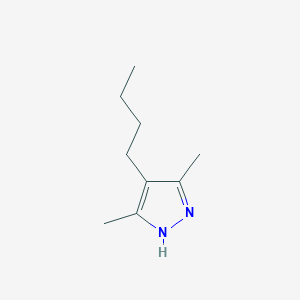
N-((3-bromophenyl)(tosyl)methyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-bromophenyl)(tosyl)methyl)formamide is an organic compound that features a bromophenyl group, a tosyl group, and a formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-bromophenyl)(tosyl)methyl)formamide typically involves the reaction of 3-bromobenzaldehyde with p-toluenesulfonamide in the presence of a formylating agent. One common method involves the use of formic acid and acetic anhydride as the formylating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-((3-bromophenyl)(tosyl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The formamide group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The formamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the formamide group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-((3-bromophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving formamide derivatives.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-((3-bromophenyl)(tosyl)methyl)formamide involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the formamide group can undergo nucleophilic attack. The tosyl group acts as a protecting group, stabilizing the molecule during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-bromophenyl)formamide: Lacks the tosyl group, making it less stable in certain reactions.
N-(tosylmethyl)formamide: Lacks the bromophenyl group, reducing its reactivity in electrophilic aromatic substitution.
N-(3-bromophenyl)(methyl)formamide: Lacks the tosyl group, affecting its stability and reactivity.
Uniqueness
N-((3-bromophenyl)(tosyl)methyl)formamide is unique due to the presence of both the bromophenyl and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Propriétés
Formule moléculaire |
C15H14BrNO3S |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
N-[(3-bromophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-5-7-14(8-6-11)21(19,20)15(17-10-18)12-3-2-4-13(16)9-12/h2-10,15H,1H3,(H,17,18) |
Clé InChI |
MYHHJYYHFSGQBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Br)NC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylbenzo[b]thiophene-6-carboxylic acid methyl ester](/img/structure/B8390182.png)





![1-methyl-3-naphthalen-2-yl-6-pyrrolidin-3-yl-1H-[4,4']bipyridinyl-2-one](/img/structure/B8390219.png)




